Quantitative Receptor Binding: 3-Pyridineacetic Acid vs. Nicotinic Acid at GPR109A
3-Pyridineacetic acid, a higher homologue of nicotinic acid, demonstrates a measurable, albeit lower, binding affinity for the G-protein coupled receptor GPR109A (HCA2) . This quantitative difference is critical for researchers using it as a tool compound or metabolic tracer, where its activity must be distinguished from that of the endogenous ligand or parent drug.
| Evidence Dimension | Binding affinity (Ki) to human GPR109A (HCA2) receptor |
|---|---|
| Target Compound Data | 403 nM |
| Comparator Or Baseline | Nicotinic acid: ~70-100 nM (reported range for high-affinity state, with some studies reporting Ki ~ 70 nM) |
| Quantified Difference | 3-Pyridineacetic acid has approximately 4- to 6-fold lower binding affinity. |
| Conditions | In vitro competition binding assay using membranes from CHO cells expressing recombinant human GPR109A [1]. |
Why This Matters
This quantitative difference in receptor affinity is crucial for interpreting experimental results, as 3-pyridineacetic acid's activity will be distinct from that of nicotinic acid, impacting dose-response relationships and target engagement profiles.
- [1] BindingDB. Ki Summary for GPR109A (ID: 23555). View Source
